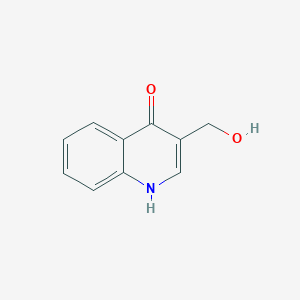

4-Hydroxy-3-hydroxymethylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-7-5-11-9-4-2-1-3-8(9)10(7)13/h1-5,12H,6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIQDGVXTCMZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization and Spectroscopic Analysis of 4 Hydroxy 3 Hydroxymethylquinoline

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the chemical structure of 4-Hydroxy-3-hydroxymethylquinoline. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each contribute unique pieces of information that, when combined, provide a comprehensive structural picture.

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For quinoline (B57606) derivatives, ¹H and ¹³C NMR spectra provide characteristic chemical shifts and coupling constants that are instrumental in structural assignment.

¹H NMR: In the proton NMR spectrum of a related compound, 4-hydroxyquinoline (B1666331), signals for the aromatic protons typically appear in the downfield region, generally between δ 7.0 and 8.5 ppm. chemicalbook.comresearchgate.net The proton of the hydroxyl group is often observed as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. The hydroxymethyl group in this compound would introduce a characteristic singlet for the CH₂ protons and a signal for the hydroxyl proton.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For the quinoline ring, the carbon atoms, including those at the ring junctions, exhibit distinct chemical shifts. The carbon atom bearing the hydroxyl group (C4) and the carbon atom attached to the hydroxymethyl group (C3) would have specific resonances that are key to confirming the substitution pattern.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. COSY experiments would reveal the coupling relationships between adjacent protons in the quinoline ring, while HSQC would correlate the proton signals with their directly attached carbon atoms, providing unambiguous assignments for the CH₂ group and the aromatic CH moieties.

Detailed NMR data for a similar quinoline structure is provided in the table below:

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | 6.115 | - |

| H-5 | 7.970 | - |

| H-6 | 7.358 | - |

| H-7 | 7.605 | - |

| H-8 | 8.167 | - |

| OH | 11.91 | - |

Note: Data for 4-hydroxyquinoline in DMSO-d₆. chemicalbook.com The specific shifts for this compound would be influenced by the hydroxymethyl substituent.

IR and UV-Vis spectroscopy are used to identify functional groups and analyze the electronic properties of the molecule, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl and hydroxymethyl groups. C=C and C=N stretching vibrations from the quinoline ring would appear in the 1650-1400 cm⁻¹ region. researchgate.net C-O stretching vibrations would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. Quinoline derivatives typically exhibit multiple absorption bands in the UV region, corresponding to π-π* and n-π* transitions within the aromatic system. researchgate.netnih.gov The presence of hydroxyl and hydroxymethyl substituents can cause shifts in the absorption maxima (λ_max) compared to the parent quinoline molecule. The study of these spectra in different solvents can also provide insights into the molecule's electronic structure and interactions with its environment. nih.gov

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): Standard MS techniques would show the molecular ion peak (M⁺) corresponding to the mass of this compound. The fragmentation pattern observed in the mass spectrum can also provide structural information. For the related 4-hydroxyquinoline, the molecular ion peak is observed at m/z 145. chemicalbook.com

High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOFMS): HRESITOFMS provides a highly accurate mass measurement, which allows for the determination of the precise molecular formula. nih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of this compound.

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique can provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. This data is invaluable for understanding the molecule's conformation and how it packs in a crystal lattice. A search of the Cambridge Structural Database for the related compound 4-hydroxyquinoline reveals its crystal structure has been determined. nih.gov

Investigation of Tautomeric Equilibria and Conformational Dynamics

4-Hydroxyquinolines can exist in tautomeric forms, most commonly the enol (4-hydroxyquinoline) and keto (4-quinolone) forms. researchgate.netresearchgate.net The position of this equilibrium can be influenced by factors such as the solvent and the presence of other substituents. nih.govresearchgate.net

Tautomerism: The presence of the 4-hydroxyl group on the quinoline ring means that this compound can potentially exist in equilibrium with its keto tautomer, 3-hydroxymethyl-1H-quinolin-4-one. Spectroscopic techniques, particularly NMR and UV-Vis, can be used to study this equilibrium. For example, the chemical shifts in NMR and the λ_max values in UV-Vis are often different for the two tautomers. researchgate.net Density Functional Theory (DFT) calculations can also be employed to predict the relative stabilities of the different tautomeric forms in various environments. researchgate.net

Conformational Dynamics: The hydroxymethyl group at the C3 position has rotational freedom around the C3-C(H₂OH) bond. The preferred conformation of this group can be influenced by intramolecular hydrogen bonding with the adjacent hydroxyl group or by steric interactions with other parts of the molecule. NMR spectroscopy and computational modeling can be used to investigate these conformational dynamics.

Theoretical and Computational Studies of 4 Hydroxy 3 Hydroxymethylquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, orbital energies, and molecular stability, which are key to predicting chemical reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying quinoline (B57606) derivatives and other organic compounds due to its balance of accuracy and computational cost. scirp.org The core principle of DFT is that the energy of a molecule can be determined from its electron density. This approach is used to perform geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state structure. scirp.orgmdpi.com

The process begins with an initial guess of the molecular geometry. The DFT calculation then iteratively adjusts the atomic coordinates to minimize the total electronic energy, converging on the most stable conformation. mdpi.com Various functionals, such as B3LYP, and basis sets, like 6-31G(d,p) or 6-311++G(d,p), are employed to approximate the exchange-correlation energy, a key component of the total energy. nih.govmdpi.com The choice of functional and basis set is crucial for obtaining reliable results. For instance, the M06-2X functional has been shown to be accurate in predicting the stability of tautomers and conformers of related heterocyclic systems. nih.gov

Once the optimized geometry is found, DFT calculations provide the total electronic energy, which can be used to compare the relative stabilities of different isomers or conformers. These calculations also yield important thermodynamic parameters.

Table 1: Representative Quantum Chemical Parameters Calculated with DFT Note: This table presents typical parameters obtained from DFT calculations for quinoline-like compounds. The exact values for 4-Hydroxy-3-hydroxymethylquinoline would require a specific computational study.

| Parameter | Description | Typical Application |

|---|---|---|

| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized geometry. | Used to compare the relative stability of different molecular structures or isomers. |

| Dipole Moment (Debye) | A measure of the net molecular polarity arising from charge separation. | Helps in understanding intermolecular interactions and solubility. |

| Rotational Constants (GHz) | Constants related to the molecule's moments of inertia. | Used to predict and interpret microwave rotational spectra. |

| Thermodynamic Properties | Enthalpy, Gibbs Free Energy, and Entropy. | Predicts the spontaneity and thermodynamics of reactions. |

Ab Initio Methods in Molecular Orbital Analysis

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a rigorous way to analyze molecular orbitals (MOs). Molecular orbitals describe the regions in a molecule where electrons are likely to be found and are formed from the combination of atomic orbitals.

Analyzing the MOs of this compound can reveal much about its chemical nature. The distribution and energy levels of these orbitals dictate the molecule's electronic properties. For example, the spatial arrangement of the π-orbitals associated with the quinoline ring system is crucial for its aromaticity and its interactions with other molecules. Ab initio calculations can precisely map these orbitals and their corresponding energies, offering a detailed picture of the electronic landscape. While computationally more demanding than DFT, these methods can offer benchmark accuracy for molecular properties.

Frontier Molecular Orbital (FMO) Theory in Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital analysis that simplifies the prediction of chemical reactivity by focusing on two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The theory posits that the most significant interactions between two reacting molecules involve the overlap of the HOMO of one molecule (the nucleophile) with the LUMO of the other (the electrophile). youtube.com

For this compound, the energy and localization of its frontier orbitals are critical.

HOMO : This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons. The higher the energy of the HOMO, the more readily it donates electrons, making the molecule a better nucleophile. youtube.com The location of the HOMO density indicates the likely site of electrophilic attack.

LUMO : This is the lowest-energy empty orbital and represents the molecule's ability to accept electrons. A lower LUMO energy signifies a greater ability to accept electrons, making the molecule a better electrophile. youtube.com The location of the LUMO density points to the likely site of nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify the reactivity of this compound. nih.gov

Table 2: Global Reactivity Descriptors from FMO Theory Note: These descriptors are calculated from HOMO and LUMO energies obtained through methods like DFT. The values are illustrative for a heterocyclic system.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (IP) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness. |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons from the system. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A global measure of electrophilic character. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. uni-miskolc.hu MD simulations are particularly valuable for understanding the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules. nih.gov

In an MD simulation, the molecule is treated as a collection of atoms connected by bonds, governed by a set of classical mechanics equations known as a force field (e.g., AMBER, OPLS-AA). uni-miskolc.hunih.gov The simulation calculates the forces on each atom and uses Newton's laws of motion to predict their positions and velocities at a subsequent point in time. By repeating this process for millions of small time steps, a trajectory of the molecule's dynamic behavior is generated. uni-miskolc.hu

For this compound, MD simulations can explore:

Conformational Analysis : The hydroxymethyl group (-CH₂OH) can rotate, leading to different spatial arrangements or conformers. MD simulations can explore the potential energy surface associated with this rotation and determine the most stable or populated conformations in a given environment (e.g., in water). nih.gov

Intermolecular Interactions : The hydroxyl groups (-OH) on the quinoline ring and the hydroxymethyl substituent can act as both hydrogen bond donors and acceptors. MD simulations can explicitly model the formation and breaking of hydrogen bonds between the molecule and surrounding water molecules or other solutes. uni-miskolc.hu This provides insight into its solvation and how it might interact with biological targets. The solvent-accessible surface area (SASA) can also be calculated to quantify the exposure of different parts of the molecule to the solvent. uni-miskolc.hu

Mechanistic Elucidation of Chemical Reactions through Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often inaccessible to experimental measurement. For this compound, this could involve studying its synthesis, degradation, or metabolic transformations.

Using methods like DFT, chemists can model the entire reaction coordinate. mdpi.com This involves identifying the structures of the reactants, products, and, most importantly, the transition state—the high-energy species that connects them. The energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate. nih.gov

For example, a computational study on the methylation of a related 4-hydroxyquinoline (B1666331) derivative used DFT calculations to interpret the reaction's regioselectivity. mdpi.com By calculating the electron distribution and electrostatic potential map of the anionic intermediate, researchers could predict that methylation would preferentially occur on the oxygen atom rather than the nitrogen atom, a finding that aligned with experimental results. mdpi.com Similarly, computational studies can elucidate tautomerization mechanisms, calculating the energy barriers required for proton transfer between different forms of a molecule. nih.gov

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for identifying and characterizing compounds. By calculating these properties for a proposed structure like this compound, the results can be directly compared to experimental spectra to confirm its identity.

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated by first performing a geometry optimization (e.g., with DFT) and then using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov The calculated shifts can then be compared to experimental data to aid in signal assignment and structure verification. nih.gov

Vibrational Spectroscopy (IR and Raman) : After geometry optimization, the calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra. scirp.org These calculations identify the normal modes of vibration corresponding to different bond stretches, bends, and torsions within the molecule, helping to interpret the peaks observed in experimental spectra.

Electronic Spectroscopy (UV-Vis) : Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate electronic spectra (UV-Vis). nih.gov This calculation predicts the electronic transitions between molecular orbitals, corresponding to the wavelengths of light a molecule absorbs. This can help explain the color and electronic properties of the compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ammonia |

| Borane |

| 4-hydroxy-2-(methylthio)quinoline-3-carboxylate |

Structure Activity Relationship Sar Studies and Mechanistic Investigations of 4 Hydroxy 3 Hydroxymethylquinoline Analogs Non Clinical Focus

Elucidation of Molecular Determinants for Biological Interactions

The biological activity of quinoline-based compounds is intricately linked to their molecular structure. The type, position, and chemical nature of substituents on the quinoline (B57606) ring system are critical in defining their interactions with biological targets. biointerfaceresearch.com

The hydroxymethyl group, a key functional component, is present in many biologically potent substances. researchgate.net In the context of 4-hydroxy-3-hydroxymethylquinoline analogs, this group can significantly influence how the molecule is recognized and binds to biological targets. Its ability to form hydrogen bonds is a crucial factor in molecular recognition processes.

For instance, in the development of inhibitors for enzymes like DNA gyrase, the precise positioning of functional groups that can act as hydrogen bond donors or acceptors is paramount for effective binding within the enzyme's active site. While direct studies on the impact of the 3-hydroxymethyl group in 4-hydroxyquinoline (B1666331) analogs are specific to the target, the general principles of its hydrogen-bonding capacity are well-established.

The biological engagement of the quinoline ring system is highly dependent on the nature and position of its substituents. biointerfaceresearch.comnih.gov This principle is fundamental to the structure-activity relationship (SAR) of this class of compounds.

Lipophilicity and DNA Binding: The addition of heteroaryl substituents at the C-2 position of the quinoline ring can increase the molecule's lipophilicity and enhance its DNA binding properties, which is often a desirable trait for developing certain therapeutic agents. biointerfaceresearch.com

Electron-Donating and Electron-Withdrawing Groups: In the context of DNA gyrase B (GyrB) inhibition, the introduction of electron-donating groups (like methoxy (B1213986), -OCH3) at positions 6 or 8, or electron-withdrawing groups (like chlorine, -Cl or trifluoromethyl, -CF3) at position 7, has been shown to be favorable for inhibitory activity. nih.govunivie.ac.at For example, a derivative with a methoxy group at position 6 showed greater inhibition of GyrB than one with a trifluoromethyl group at the same position. nih.govunivie.ac.at Similarly, an 8-methoxy substituted compound was more potent than an 8-chloro substituted one. nih.govunivie.ac.at Conversely, a 7-methoxy group resulted in much lower potency compared to a 7-chloro group. nih.govunivie.ac.at

Steric Factors: The size and spatial arrangement of substituents can also play a significant role. In some cases, bulky substituents can cause steric hindrance, preventing the molecule from fitting into the active site of a target enzyme. mdpi.com

Positional Isomerism: The position of a substituent can dramatically alter biological activity. For instance, methyl substitution at the C-5 position of the quinoline ring has been found to result in more potent anticancer activity compared to substitution at the C-6 position. biointerfaceresearch.com

The following table summarizes the influence of various substituents on the biological activity of quinoline derivatives based on published research.

| Substituent | Position | Effect on Biological Activity | Example Target/Activity |

| Methoxy (-OCH3) | 6 or 8 | Favorable | DNA Gyrase B Inhibition |

| Chlorine (-Cl) | 7 | Favorable | DNA Gyrase B Inhibition |

| Trifluoromethyl (-CF3) | 7 | Favorable | DNA Gyrase B Inhibition |

| Methyl (-CH3) | 5 | More Potent than C-6 | Anticancer Activity |

| Heteroaryl | 2 | Increased Lipophilicity & DNA Binding | General Anticancer |

Quinoline derivatives, including 4-hydroxyquinolines, can exist in different tautomeric forms. nih.gov The predominant form can be influenced by the solvent and other environmental factors. researchgate.net The 4-hydroxyquinoline scaffold can exist in equilibrium between the enol form (4-quinolinol) and the keto form (4(1H)-quinolone). nih.gov Spectroscopic and theoretical studies have indicated that the keto tautomer is often the preferred form for this heterocyclic system. nih.gov

The specific tautomeric form of a molecule can have significant implications for its biological activity. nih.gov This is because the different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns, which in turn affect how they interact with biological targets. chemrxiv.org For example, the ability of a molecule to bind to the active site of an enzyme can be highly dependent on which tautomeric form is present at the site of action. chemrxiv.org While the keto form of 4(1H)-quinolones is often favored, the existence of a tautomeric equilibrium suggests that the enol form may also be present and could be the biologically active form in certain mechanistic pathways. researchgate.net

Mechanistic Studies of Biological Target Modulation

DNA Gyrase Inhibition:

Quinolone compounds are well-known for their antibacterial activity, which is often mediated through the inhibition of DNA gyrase (and topoisomerase IV). researchgate.net DNA gyrase is a bacterial enzyme essential for DNA replication, and its inhibition leads to bacterial cell death. researchgate.netmdpi.com The 4-hydroxy-2-quinolone fragment has been identified as a crucial component for the inhibition of the B subunit of DNA gyrase (GyrB). nih.govunivie.ac.atnih.gov

The mechanism of inhibition often involves the inhibitor binding to the ATP-binding site of GyrB, preventing the enzyme from utilizing ATP for its supercoiling activity. univie.ac.atnih.gov Structure-activity relationship studies have revealed that specific substitutions on the quinoline ring can enhance this inhibitory activity. For instance, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been discovered as potent GyrB inhibitors. nih.govunivie.ac.atnih.gov

Lipoxygenase Inhibition:

Certain 4-hydroxyquinoline derivatives have been shown to be potent and selective inhibitors of 5-lipoxygenase (5-LOX). nih.gov This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions.

For example, 2-n-heptyl-4-hydroxyquinoline-N-oxide (KF8940) was found to be a potent and selective inhibitor of 5-LOX, with a much lower inhibitory concentration for 5-LOX compared to 12-lipoxygenase and cyclooxygenase. nih.gov The mechanism of lipoxygenase inhibition by these compounds can be related to their ability to act as antioxidants or free radical scavengers, as the lipoxygenation process involves a carbon-centered radical. nih.gov Some inhibitors may also act by chelating the iron atom at the active site of the enzyme. nih.govnih.gov

The following table presents data on the inhibitory activity of some 4-hydroxyquinoline analogs against different enzymes.

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) | S. aureus GyrB | 1.21 µM |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f4) | S. aureus GyrB | 0.31 µM |

| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f14) | S. aureus GyrB | 0.28 µM |

| 2-n-heptyl-4-hydroxyquinoline-N-oxide (KF8940) | 5-Lipoxygenase | 0.15 µM |

| 2-n-heptyl-4-hydroxyquinoline (MY12-62a) | 5-Lipoxygenase | 19 µM |

| 3-n-heptyl-3-hydroxy-1,2,3,4-tetrahydroquinoline-2,4-dione (MY12-62c) | 5-Lipoxygenase | 19 µM |

Some quinoline derivatives exhibit significant antioxidant properties. mdpi.com The mechanism of this activity can involve the chelation of metal ions like Fe(II) and Fe(III), which prevents the formation of free radicals through the Fenton reaction. mdpi.com Additionally, these compounds can directly react with and scavenge free radicals, thereby protecting cells from oxidative damage. mdpi.com

For instance, 4-hydroxy-3-methyl-2(1H)-quinolone has demonstrated notable antioxidant activity by quenching hydroxyl radical-induced chemiluminescence. nih.gov The antioxidant effect of quinoline derivatives may be attributed to the presence of a secondary nitrogen atom in the hydroquinoline ring, which can form a stable radical. mdpi.com The presence of substituents like hydroxyl groups can also contribute to the radical scavenging capacity of the molecule. mdpi.com

The antioxidant properties of these compounds are relevant to their potential role in mitigating conditions associated with oxidative stress. mdpi.com

Quorum Sensing Modulation by Related Quinolones

The phenomenon of quorum sensing (QS), a cell-to-cell communication mechanism in bacteria, is mediated by small signaling molecules, and is crucial for regulating virulence and other collective behaviors. nih.gov Within the diverse family of quinolone compounds, certain derivatives have been identified as key players in modulating QS systems, particularly in the opportunistic human pathogen Pseudomonas aeruginosa.

The most well-documented quinolone-based QS system is the pqs system (short for Pseudomonas quinolone signal) in P. aeruginosa. nih.gov This system utilizes a family of 2-alkyl-4(1H)-quinolones (AQs) as signaling molecules. researchgate.net The primary signaling molecule is 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), which, along with its direct precursor 2-heptyl-4-quinolone (HHQ), regulates the expression of numerous virulence factors. nih.govmdpi.com These molecules function by binding to the transcriptional regulator PqsR (also known as MvfR), which in turn controls the expression of genes responsible for their own synthesis and for other virulence determinants. nih.gov

The structural features of these quinolones are critical for their activity as QS signals. The length of the alkyl chain at the C-2 position and the presence or absence of a hydroxyl group at the C-3 position are key determinants of their signaling function. For instance, HHQ acts as a co-inducer of PqsR, while PQS demonstrates a high affinity for this receptor, playing a central role in the activation of the QS cascade. nih.govmdpi.com

While much of the research has centered on P. aeruginosa, related quinolone structures have been identified in other bacterial species. For example, Burkholderia species have been found to produce 4-hydroxy-3-methyl-2(1H)-quinolone. nih.gov This discovery highlights that modifications at the C-3 position of the quinolone core are a recurring theme in nature for generating functional signaling molecules. The activity of various quinolone analogs in modulating quorum sensing is summarized in the table below.

| Compound | Structure | Producing Organism (if applicable) | Quorum Sensing Activity | Reference |

|---|---|---|---|---|

| 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) |  | Pseudomonas aeruginosa | Potent agonist of the PqsR receptor, key signal molecule in the pqs system. | mdpi.comnih.gov |

| 2-Heptyl-4-quinolone (HHQ) |  | Pseudomonas aeruginosa | Precursor to PQS and a co-inducer of the PqsR receptor. | frontiersin.org |

| 4-Hydroxy-3-methyl-2(1H)-quinolone |  | Burkholderia sp. | Demonstrates the natural occurrence of C-3 substituted quinolones, though its specific role in QS is less characterized than PQS. | nih.gov |

| 2-Nonyl-4-hydroxyquinoline (NHQ) |  | Pseudomonas aeruginosa | Related to the PQS system, also involved in quorum sensing. | mdpi.com |

The modulation of QS by these quinolone analogs is not limited to agonistic activity. Some synthetic analogs have been designed to act as antagonists of the PqsR receptor, thereby inhibiting QS and the production of virulence factors. This makes the pqs system an attractive target for the development of novel anti-infective agents that disarm pathogens rather than killing them, potentially reducing the selective pressure for antibiotic resistance. nih.govnih.gov

Rational Design Principles for Modulating Specific Biological Interactions

The rational design of quinolone derivatives, including those related to this compound, is a key strategy in medicinal chemistry to develop compounds with specific biological activities. nih.gov This approach relies on a deep understanding of the structure-activity relationships (SAR) of the quinolone scaffold and its interactions with biological targets. researchgate.net The core principle is to systematically modify the chemical structure of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.

For quinolone-based quorum sensing modulators, the rational design process often focuses on several key structural features:

The Quinolone Core: The 4-hydroxyquinolone core is the fundamental scaffold for interaction with the PqsR receptor. Modifications to this core can significantly alter the binding affinity and specificity of the molecule.

Substitution at the C-2 Position: As seen in PQS and HHQ, the alkyl chain at the C-2 position is crucial for activity. The length and saturation of this chain can be varied to fine-tune the interaction with the hydrophobic binding pocket of the target receptor.

Substitution at the C-3 Position: The presence of a hydroxyl group at the C-3 position in PQS is critical for its high potency. The design of analogs with different substituents at this position, such as a hydroxymethyl group, is a logical step in exploring the SAR and developing novel modulators. The introduction of a hydroxymethyl group could alter the hydrogen bonding network within the receptor's binding site, potentially leading to either agonistic or antagonistic activity.

Other Substitutions: Modifications at other positions on the quinoline ring can also be explored to improve properties such as solubility, metabolic stability, and cell permeability.

The process of rational design is often iterative and involves a combination of computational and experimental approaches. Molecular modeling and docking studies can predict how a designed molecule might bind to its target, guiding the synthesis of the most promising candidates. researchgate.net These synthetic compounds are then evaluated in biological assays to determine their activity. The results of these assays feed back into the design process, allowing for further refinement of the molecular structure.

The table below outlines some of the key rational design principles and their intended effects on the biological activity of quinolone derivatives.

| Design Principle | Structural Modification | Intended Effect on Biological Interaction | Example from Related Compounds |

|---|---|---|---|

| Receptor Binding Affinity | Modification of substituents at C-2 and C-3 positions. | To enhance or inhibit the binding to the target receptor (e.g., PqsR). | The hydroxyl group at C-3 of PQS enhances its binding affinity to PqsR compared to HHQ. |

| Agonism vs. Antagonism | Introduction of bulky or electronically different groups. | To switch the activity from an agonist (activator) to an antagonist (inhibitor). | Synthetic analogs with modified C-2 side chains have been shown to antagonize PqsR. |

| Pharmacokinetic Properties | Alterations to improve solubility, metabolic stability, and cell permeability. | To ensure the compound can reach its target in a biological system and have a suitable duration of action. | Fluorination of the quinolone ring in fluoroquinolone antibiotics improves their pharmacokinetic profile. |

| Selectivity | Fine-tuning of the overall molecular shape and electronic properties. | To ensure the compound interacts specifically with the intended target and not with other receptors or enzymes, reducing off-target effects. | Designing analogs that are specific for bacterial targets over mammalian counterparts. |

Through the application of these rational design principles, it is possible to systematically explore the chemical space around the 4-hydroxyquinolone scaffold to develop novel molecules with tailored biological activities, including potent and selective modulators of quorum sensing.

Future Directions and Emerging Research Avenues for 4 Hydroxy 3 Hydroxymethylquinoline Research

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has evolved significantly from classical methods like the Skraup and Doebner-von Miller reactions to more advanced and efficient protocols. ijpsjournal.comresearchgate.net Future research on 4-Hydroxy-3-hydroxymethylquinoline will likely leverage these modern strategies to overcome the limitations of traditional synthesis, which often involve harsh conditions and generate significant waste. ijpsjournal.com

Promising approaches include:

Green Chemistry Protocols: The use of environmentally benign solvents like water and ethanol, coupled with energy-efficient techniques such as microwave and ultrasound-assisted synthesis, is a key trend. ijpsjournal.comresearchgate.nettandfonline.com For instance, methods using catalysts like p-toluenesulfonic acid (p-TSA) in water have proven effective for other quinoline analogs and could be adapted. researchgate.net

One-Pot and Multicomponent Reactions (MCRs): These strategies enhance efficiency by combining multiple synthetic steps into a single operation, minimizing waste and simplifying procedures. researchgate.netresearchgate.net The development of a one-pot synthesis for this compound would be a significant step forward.

Novel Catalysis: The exploration of recyclable and highly efficient catalysts is a major frontier. This includes polymer-supported sulphonic acids, magnetic nanoparticles, and various metal catalysts that offer high yields under mild conditions. tandfonline.comasianpubs.org A notable example is the use of bismuth chloride (BiCl₃) under microwave irradiation for the synthesis of 4-hydroxy-2-quinolone analogues, a method that is non-toxic and aligns with green chemistry principles. nih.govresearchgate.net

A recent study detailed the synthesis of various 4-hydroxy-2-quinolone analogs, which, while structurally different, provides a basis for developing synthetic routes to this compound. nih.gov For example, the condensation of substituted anilines with β-ketoesters using sodium hydride as a base, although resulting in low yields, points towards a potential synthetic pathway that could be optimized. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new molecules. azoai.comresearchgate.net These computational tools can be powerfully applied to the study of this compound.

Key applications include:

Generative AI for Novel Scaffolds: Generative models, such as Medical Generative Adversarial Networks (MedGAN), can create vast libraries of novel, drug-like molecules based on a specific scaffold like quinoline. azoai.com This technology could be used to generate derivatives of this compound with optimized properties.

Predictive Modeling: Machine learning algorithms can predict the biological activity of compounds based on their molecular structure. nih.govgithub.io Models trained on large datasets of quinoline derivatives can be used to forecast the potential therapeutic activities of this compound and its analogs, saving significant time and resources in the screening process. nih.govbiorxiv.org For instance, deep learning models have been successfully used to predict the activity of aminoquinoline drugs with high accuracy. nih.gov

Site Selectivity and Reaction Prediction: AI can predict the most likely sites for chemical reactions on a molecule, which is invaluable for planning synthetic routes. researchgate.net This would allow chemists to design more efficient syntheses for derivatives of this compound. researchgate.net

A summary of ML approaches applicable to quinoline research is presented below:

| Machine Learning Application | Description | Potential Impact on this compound | Key References |

| Generative Molecular Design | Uses generative models (e.g., GANs) to create novel chemical structures with desired properties. | Design of new analogs with enhanced bioactivity or material properties. | azoai.com |

| Bioactivity Prediction | Employs classifiers (e.g., Random Forest, Deep Learning) to predict the biological targets and activity of molecules. | Rapidly screen for potential therapeutic uses (e.g., anticancer, antimicrobial). | nih.govbiorxiv.orgnih.gov |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. | Early-stage assessment of the drug-likeness of novel derivatives. | youtube.com |

| Reaction Outcome & Site Prediction | Predicts the products and regioselectivity of chemical reactions. | Optimization of synthetic pathways for higher efficiency and yield. | researchgate.net |

Exploration of Undiscovered Biological Targets and Pathways

The quinoline core is a "privileged scaffold" found in numerous drugs with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govbiointerfaceresearch.comnih.gov While the full biological profile of this compound is yet to be determined, the known activities of its chemical relatives suggest several promising areas for investigation.

Future research should focus on screening this compound against a variety of biological targets. Potential areas of interest include:

Anticancer Activity: Many quinoline derivatives exhibit anticancer properties by targeting pathways like tyrosine kinases, topoisomerases, and tubulin polymerization. arabjchem.org Screening against various cancer cell lines could reveal novel therapeutic potential. researchgate.net

Antimicrobial and Antiviral Effects: Quinolines are the basis for many anti-infective drugs. ontosight.ai Investigating the activity of this compound against a panel of pathogenic bacteria, fungi, and viruses could lead to the development of new treatments. researchgate.net For example, some quinoline derivatives have shown potential against the SARS-CoV-2 main protease. nih.govnih.gov

Neurological and Inflammatory Pathways: Certain quinoline compounds modulate glutamate (B1630785) receptors and possess anti-inflammatory properties, suggesting potential applications in treating neurodegenerative and inflammatory diseases. nih.govpreprints.org

The hybridization of the quinoline scaffold with other heterocyclic motifs like pyrazole (B372694) or indole (B1671886) has been shown to significantly enhance bioactivity, opening up another avenue for the design of novel derivatives based on this compound. researchgate.net

Sustainable and Scalable Production Techniques for Advanced Materials Research

Beyond medicine, quinoline derivatives are valuable in materials science. researchgate.netresearchgate.net The development of sustainable and scalable production methods for this compound is crucial for its application in creating advanced materials.

Key research directions include:

Green Synthesis at Scale: Transitioning from laboratory-scale green chemistry protocols to industrial-scale production is a major challenge. Research into continuous flow reactors and the use of robust, recyclable catalysts is essential. ijpsjournal.comacs.org A practical and scalable two-step synthesis of halo quinolin-2(1H)-ones from inexpensive halo anilines has been demonstrated on an 800g scale, providing a model for the large-scale production of related compounds. acs.org

Metal-Free Synthesis: To further enhance sustainability, metal-free synthetic routes are highly desirable. nih.gov Strategies involving tandem cyclization that avoid transition metals offer an environmentally friendly approach to producing functionalized quinolines and could be adapted for this compound. nih.govacs.org

Application in Materials: Once scalable synthesis is achieved, this compound and its derivatives can be explored for use in creating novel functional materials, such as organic light-emitting diodes (OLEDs), sensors, or smart polymers, leveraging the unique photophysical properties of the quinoline scaffold. researchgate.net

The table below summarizes green and scalable synthetic strategies applicable to quinoline derivatives.

| Synthetic Strategy | Key Features | Potential for Scalability | Reference |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Good for rapid optimization, can be scaled with appropriate flow reactors. | tandfonline.comnih.gov |

| Ultrasound Irradiation | Energy-efficient, can improve reaction rates and yields. | Moderate, depends on the specific reaction and equipment. | ijpsjournal.com |

| Polymer-Supported Catalysts | Easy separation and recycling of the catalyst, cleaner product. | High, well-suited for industrial processes. | asianpubs.org |

| Metal-Free C-H Functionalization | Avoids potentially toxic and expensive metal catalysts. | High, simplifies purification and reduces environmental impact. | nih.govacs.org |

| Continuous Flow Synthesis | Precise control over reaction parameters, safer, and easier to scale up. | Very High, ideal for industrial production. | acs.org |

Advanced Mechanistic Studies using Biophysical Techniques

To fully understand and optimize the function of this compound, it is essential to study its interactions with biological targets at a molecular level. Advanced biophysical techniques are critical for elucidating these mechanisms. nih.gov

Methods to be employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution, providing information on binding sites, affinity, and conformational changes upon binding. nih.gov

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of this compound bound to its target protein, revealing the precise atomic interactions that govern its activity.

Surface Plasmon Resonance (SPR): SPR is used to measure the kinetics (on- and off-rates) and affinity of binding between a ligand and its target in real-time, without the need for labeling. mdpi.com

Thermal Shift Assay (TSA) and Microscale Thermophoresis (MST): These methods measure changes in protein stability or movement upon ligand binding, allowing for the rapid screening of compounds and determination of binding affinities. mdpi.com

Computational Modeling: Molecular docking and molecular dynamics simulations can predict how this compound binds to a target protein and can help to rationalize experimental data, guiding the design of more potent analogs. nih.gov

These techniques, used in combination, will provide a comprehensive understanding of the structure-activity relationships of this compound, paving the way for rational drug design and the development of highly specific and effective new molecules. preprints.org

Q & A

Q. What are the common synthetic routes for 4-Hydroxy-3-hydroxymethylquinoline, and how are they optimized for yield?

- Methodological Answer : The synthesis typically involves cyclization reactions, such as thermal or reductive cyclization of precursor molecules. For example, ethyl 4-hydroxyquinoline-3-carboxylate derivatives are synthesized via acid-catalyzed cyclization of substituted anilines with β-ketoesters . Optimization focuses on reaction temperature (e.g., 100–120°C for thermal cyclization), solvent selection (e.g., ethanol or DMF), and catalyst choice (e.g., polyphosphoric acid) to achieve yields >70% . Purity is enhanced via recrystallization in ethanol or methanol.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups via characteristic shifts (e.g., δ 4.8–5.2 ppm for -CH₂OH and δ 10–12 ppm for -OH) .

- FT-IR : Peaks at 3200–3500 cm⁻¹ (O-H stretch) and 1650–1700 cm⁻¹ (quinoline C=N) .

- HPLC-MS : For molecular ion ([M+H]⁺) identification and purity assessment (>95%) .

Q. How are preliminary biological activities of this compound derivatives screened?

- Methodological Answer : Standard assays include:

- Antimicrobial Testing : Agar diffusion assays against S. aureus and E. coli to determine MIC values (reported range: 8–64 µg/mL) .

- Antioxidant Activity : DPPH radical scavenging assays, with IC₅₀ values compared to ascorbic acid .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with selectivity indices calculated against normal fibroblasts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound derivatives?

- Methodological Answer : Contradictions often arise from structural variations (e.g., substituent positioning) or assay conditions. Strategies include:

- Structural-Activity Relationship (SAR) Analysis : Compare derivatives with modifications at C-3 (hydroxymethyl) and C-4 (hydroxyl). For example, electron-withdrawing groups at C-7 enhance antimicrobial activity but reduce solubility .

- Standardized Assay Protocols : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP values >2.5 correlate with improved blood-brain barrier penetration in neuroactive derivatives) .

Q. What computational strategies are employed to study the mechanism of action of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Simulate binding to target proteins (e.g., HIV-1 integrase or bacterial topoisomerase IV) using AutoDock Vina. Key interactions include hydrogen bonding with hydroxyl groups and π-π stacking with quinoline rings .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

- QSAR Models : Use descriptors like polar surface area (PSA) and H-bond donors to predict bioavailability .

Q. How can reaction conditions be optimized for large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial designs to optimize parameters like temperature (e.g., 110°C ± 5°C) and catalyst loading (e.g., 10 mol% H₂SO₄).

- In Situ Monitoring : Use FT-IR or HPLC to track intermediate formation and terminate reactions at >90% conversion .

- Green Chemistry Approaches : Replace toxic solvents (e.g., DMF) with ionic liquids or water-ethanol mixtures to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.